REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[NH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15]>>[CH3:8][C:6]1[CH:7]=[C:2]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[CH:3]=[C:4]([CH3:9])[CH:5]=1
|
Name
|
|
Quantity
|
136 μL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C)C
|
Name
|
|
Quantity
|
138 μL
|
Type
|
reactant
|
Smiles
|
NCCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)NCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |